2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a sulfanyl-acetamide backbone linked to a 2H-imidazole ring substituted with ethyl, methyl, and phenyl groups.
Properties
IUPAC Name |
2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-21(2)23-19(15-8-6-5-7-9-15)20(24-21)27-14-18(25)22-16-10-12-17(26-3)13-11-16/h5-13H,4,14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVXMBGKDYDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, with the CAS number 899927-48-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 381.5 g/mol. The structural characteristics include an imidazole ring and a methoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole moieties often exhibit significant biological activities, including:
- Antitumor Activity : Several studies have reported that imidazole derivatives can inhibit cancer cell proliferation. The presence of electron-donating groups on the phenyl ring enhances this activity.
- Antimicrobial Properties : Compounds with similar structures have shown effective antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases.
Antitumor Activity
A study highlighted that imidazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting potent antitumor properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (Glioblastoma) | 1.61 ± 1.92 |
| Compound B | WM793 (Melanoma) | 1.98 ± 1.22 |
Antimicrobial Activity
In antimicrobial studies, derivatives of imidazole have been tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazole ring significantly enhance antibacterial activity.
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| Compound C | Staphylococcus aureus | Effective |
| Compound D | Escherichia coli | Moderate |
Anti-inflammatory Potential
Research has also pointed to the anti-inflammatory properties of related compounds. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving a series of imidazole derivatives demonstrated that those with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of several thiazole and imidazole derivatives, finding that certain compounds exhibited comparable efficacy to established antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfanyl-Acetamide Derivatives with Varying Heterocycles
Triazole-Based Analogs
- Compounds 19, 20, 26, 30, 38, 39 () : These derivatives replace the imidazole with a 1,2,3-triazole ring. For example, Compound 38 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide) exhibits antibacterial activity (MIC values reported), emphasizing the role of fluorine substituents in enhancing potency.
- VUAA-1 and OLC-12 () : These triazole-containing Orco agonists demonstrate that triazole systems can target ion channels, suggesting that the imidazole in the target compound may offer distinct receptor-binding profiles.
Oxadiazole-Based Analogs
- Compounds 8t, 8u, 8v, 8w (): These feature a 1,3,4-oxadiazole ring linked to indole groups. For instance, 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) showed inhibitory activity against α-glucosidase (IC₅₀ = 12.3 µM) and BChE (IC₅₀ = 15.8 µM).
Pyrimidoindole-Based Analogs
- Its CAS number (536707-35-4) and molecular formula (C₂₆H₂₂N₄O₄S) indicate higher molecular weight, which may affect solubility .
Substituent Effects on Bioactivity
- Halogen Substituents : Fluorine (e.g., Compound 39 , MIC = 16 µg/mL against E. coli) and iodine (e.g., Compound 20 ) enhance antibacterial activity by increasing lipophilicity and membrane penetration .
- Methoxy Groups : The N-(4-methoxyphenyl) group in the target compound and Compound 8u (N-(2-ethoxy-6-methylphenyl)-...) improves solubility but may reduce CNS penetration due to increased polarity .
Pharmacological Targets and Mechanisms
- Antimicrobial Activity : Triazole and imidazole derivatives (e.g., Compound 38 ) disrupt bacterial membranes or enzyme function, while oxadiazoles (e.g., 8t ) inhibit metabolic enzymes like α-glucosidase .
- Enzyme Inhibition : The imidazole’s nitrogen atoms may coordinate metal ions in enzymes (e.g., LOX, BChE), whereas oxadiazoles rely on hydrogen bonding .
Data Tables
Table 1. Structural and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
